6-Azauridine is a synthetic pyrimidine analog. [] It acts as an antineoplastic antimetabolite, primarily functioning as a uridine analogue. [] 6-Azauridine is significant in scientific research due to its impact on various cellular processes, particularly its inhibitory effect on pyrimidine biosynthesis. [, ] This characteristic makes it a valuable tool in studying cell growth, viral replication, and specific enzyme activities. [, , , ]
Related Compounds
6-Azauridine 5'-Monophosphate (6-AzaUMP)
Compound Description: 6-Azauridine 5'-monophosphate (6-AzaUMP) is the active metabolite of 6-azauridine. [] It acts as a potent inhibitor of orotidine 5'-phosphate decarboxylase (ODCase), an enzyme essential for pyrimidine biosynthesis. [, , , , , ] This inhibition disrupts the conversion of orotic acid to uridine monophosphate (UMP), ultimately impacting RNA synthesis. [, , ]
Relevance: 6-AzaUMP is directly derived from 6-azauridine through phosphorylation. Its potent inhibition of ODCase makes it central to the mechanism of action of 6-azauridine as an antitumor and antiviral agent. [, , , , , ]
6-Azauracil
Compound Description: 6-Azauracil serves as the base component of 6-azauridine. [] It exhibits its effects upon conversion to 6-azauridine and subsequently to 6-AzaUMP within the body. [, , ]
Relevance: 6-Azauracil is a structurally related precursor to 6-azauridine. It shares a similar mechanism of action, ultimately leading to the inhibition of pyrimidine biosynthesis. [, , ]
2',3',5'-Triacetyl-6-Azauridine
Compound Description: 2',3',5'-Triacetyl-6-azauridine is a prodrug form of 6-azauridine. [] It demonstrates superior oral absorption compared to 6-azauridine, leading to sustained blood levels of 6-azauridine after ingestion. []
Relevance: 2',3',5'-Triacetyl-6-azauridine represents a more readily absorbed form of 6-azauridine, offering improved pharmacokinetic properties for potential therapeutic applications. []
Relevance: This compound highlights the complex interactions that can arise when 6-azauridine is used in combination with other chemotherapeutic agents. []
L-Asparaginase
Compound Description: L-Asparaginase is an enzyme used in combination chemotherapy with 6-azauridine and cytosine arabinoside. [, ] It demonstrates synergistic effects against tumor cell lines when used in conjunction with cytosine arabinoside. [, ]
Relevance: Similar to cytosine arabinoside, L-asparaginase showcases the importance of carefully considering drug interactions when using 6-azauridine in combination therapies. [, ]
Pyrazofurin
Compound Description: Pyrazofurin, like 6-azauridine, inhibits orotidine 5'-phosphate decarboxylase (ODCase). [] It exhibits antiviral activity against several RNA viruses, including Punta Tora virus. [] Cell lines resistant to both pyrazofurin and 6-azauridine demonstrate increased ODCase activity and overproduction of orotate phosphoribosyltransferase. []
Relevance: Pyrazofurin shares a similar mechanism of action with 6-azauridine, inhibiting the same enzyme crucial in pyrimidine biosynthesis. This shared target provides insights into potential mechanisms of resistance to both drugs. []
Orotic Acid (OA)
Compound Description: Orotic acid is a key intermediate in the de novo pyrimidine biosynthesis pathway. [] 6-Azauridine treatment leads to orotic acid accumulation within cells. [] While not directly inhibiting dihydroorotase, elevated orotic acid levels primarily inhibit dihydroorotate dehydrogenase, another enzyme in the pathway. []
Relevance: Orotic acid is a key metabolite in the pathway targeted by 6-azauridine. Understanding its accumulation and downstream effects on pathway enzymes provides insights into the mechanism of action of 6-azauridine. []
Relevance: This analog highlights the potential for structural modification of 6-azauridine to enhance antiviral activity. []
5-Iododeoxyuridine
Compound Description: 5-Iododeoxyuridine, while structurally dissimilar to 6-azauridine, shares its antiviral properties. [, ] It demonstrates activity against Herpesvirus hominis and influenza virus but exhibits some toxicity. [] Its rapid metabolism and inhibitory effects on normal cell reproduction pose challenges for its clinical use. []
Relevance: Despite structural differences, 5-iododeoxyuridine's overlapping antiviral activity with 6-azauridine makes it relevant in the broader context of antiviral drug development. [, ]
5-Fluorouracil (5-FU)
Compound Description: 5-Fluorouracil is an antimetabolite like 6-azauridine, but it primarily disrupts DNA and RNA synthesis through different mechanisms. [, , ] While both agents can impact nucleic acid synthesis, their specific targets and modes of action differ. [, , ]
Relevance: 5-Fluorouracil serves as a point of comparison for understanding the distinct mechanisms and effects of 6-azauridine in the context of antimetabolite-based therapies. [, , ]
Uridine
Compound Description: Uridine serves as the natural nucleoside counterpart to 6-azauridine. [] It plays a crucial role in pyrimidine biosynthesis and can reverse the growth inhibition caused by 6-azauridine or D-galactosamine, particularly in cases of uridine triphosphate (UTP) depletion. []
Relevance: Uridine's ability to counteract the effects of 6-azauridine underscores the importance of UTP levels for cell growth and survival, further highlighting the targeted pathway of 6-azauridine. []
D-Galactosamine
Compound Description: D-Galactosamine is a non-physiological sugar that, in combination with 6-azauridine, induces uridine triphosphate (UTP) deficiency in cancer cells. [] It achieves this by trapping uridylate, a precursor to UTP. []
Relevance: The synergistic effects of D-galactosamine with 6-azauridine in depleting UTP levels demonstrate a potential strategy for enhancing the cytotoxicity of 6-azauridine in cancer cells. []
Source and Classification
6-Azauridine is synthesized from uridine and belongs to the class of compounds known as nucleoside analogs. It has been utilized in biochemical assays, particularly for studying uridine monophosphate synthase activity, and has shown antiviral properties against several viruses, including the foot-and-mouth disease virus. Its classification as an antiviral and anticancer agent highlights its potential therapeutic applications.
Synthesis Analysis
Methods
The synthesis of 6-Azauridine can be achieved through several methods. One common approach involves the reaction of uridine with nitrous acid, which facilitates the substitution of the nitrogen atom at the sixth position. Other methods include enzymatic synthesis using specific lipases that catalyze the formation of 6-Azauridine from appropriate substrates.
Technical Details
Reagents: Uridine, nitrous acid, and various solvents.
Conditions: The reaction typically requires controlled temperatures and pH levels to optimize yield.
Purification: Post-synthesis, 6-Azauridine is purified using high-performance liquid chromatography to ensure high purity for experimental use.
Molecular Structure Analysis
Structure
The molecular structure of 6-Azauridine features a ribofuranose sugar linked to a modified pyrimidine base. The presence of a nitrogen atom in place of a carbon atom at the sixth position alters its chemical behavior compared to uridine.
6-Azauridine participates in various biochemical reactions, primarily through its role as a substrate in nucleic acid synthesis pathways. It can be phosphorylated to form 6-Azauridine 5'-triphosphate, which is crucial for its incorporation into RNA during viral replication processes.
Technical Details
Phosphorylation: The conversion to 6-Azauridine 5'-triphosphate involves kinases that facilitate the addition of phosphate groups.
Inhibition Mechanism: As a nucleoside analog, it competes with natural nucleosides for incorporation into RNA, disrupting normal viral replication cycles.
Mechanism of Action
The mechanism by which 6-Azauridine exerts its biological effects primarily involves its incorporation into RNA molecules during viral replication. By substituting for uridine, it leads to the production of defective viral proteins and impairs viral propagation.
Process and Data
Autophagy Induction: Recent studies have shown that treatment with 6-Azauridine can induce autophagy-mediated cell death in cancer cells. This process involves increased expression of autophagy-related proteins such as LC3-II and decreased levels of p62.
Lysosomal Function Activation: Enhanced lysosomal staining indicates that 6-Azauridine activates lysosomal functions, suggesting a multifaceted mechanism involving both direct antiviral action and modulation of cellular pathways related to autophagy.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a white to off-white crystalline powder.
Solubility: Soluble in water; solubility may vary based on pH.
Chemical Properties
Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
Reactivity: Reacts with nucleophiles due to the presence of carbonyl groups in its structure.
Relevant analyses indicate that while 6-Azauridine is effective against certain viruses, it exhibits cytotoxicity at higher concentrations, necessitating careful dosage considerations in therapeutic applications.
Applications
6-Azauridine has several scientific uses:
Antiviral Research: It is used extensively in studies aimed at understanding viral mechanisms and developing antiviral therapies.
Cancer Studies: Its ability to induce autophagy makes it valuable for research into cancer treatments, particularly in targeting resistant cancer cell lines.
Biochemical Assays: Employed in assays measuring uridine monophosphate synthase activity and other metabolic pathways related to nucleoside metabolism.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SR 2595 is an inverse agonist of PPARγ (IC50 = 30 nM) that represses both transactivation in a promoter:reporter assay and expression of the adipogenic marker fatty acid-binding protein 4 in differentiating murine preadipocytes. Repression of PPARγ with SR 2595 promotes osteogenesis, as measured by calcium phosphatase deposition, in cultured human mesenchymal stem cells (MSCs). SR 2595 also increases expression of bone morphogenetic proteins BMP2 and BMP6 in MSCs.
RB394 is an orally bioavailable, dual modulator of soluble epoxide hydrolase (sEH) and PPARγ that inhibits sEH with an IC50 of 0.33 µM and activates PPARγ with an EC50 of 0.3 µM. It is inactive at PPARδ and shows 29% activation of PPARα, relative to control, at 10 µM. RB394 is water soluble, orally bioavailable, and can be delivered through drinking water. In a two week in vivo pharmacokinetic study in mice, 30 mg/kg body weight in drinking water resulted in a final plasma concentration of ~3 µM. This coincided with upregulation of PPARγ target genes, as well as PPARα and PPARδ, in mouse livers.
Peroxisome proliferator-activated receptors (PPARs) play an essential role in regulating lipid and glucose metabolism. Oleoyl ethanolamide (OEA), a natural ligand for PPARα, has been shown to suppress food intake and reduce weight gain in rats when administered systemically at 10 mg/kg intraperitoneally. N-Octadecyl-N'-propyl-sulfamide is an analog of OEA with selective binding affinity for PPARα. It is a more potent activator of PPARα, exhibiting an EC50 value of 100 nM, compared to OEA, which exhibits an EC50 value of 120 nM. At a dose of 1 mg/kg for 8-11 days, N-octadecyl-N'-propyl-sulfamide induces satiety, thereby decreasing food-intake, body weight, and plasma triglyceride concentration in free-feeding Wistar and obese Zucker (fa/fa) rats.
A 21 amino-acids peptide with 2 disulfide bridges , synthetic, initially isolated from the venom of the European honey bee Apis mellifera. Tertiapin has been isolated from the venom of the Honeybee Apis mellifera. Tertiapin-Q is an oxidation-resistant mutant of the wild-type tertiapin where Methionine 13 has been replaced by a Glutamine. Tertiapin-Q blocks the inwardly rectifying Kir1.1 (ROMK1) and Kir3.1/3.4 (GIRK1/GIRK4 also known as IKACh) potassium channels with Kd values of around 2 nM and 8 nM respectively. Tertiapin-Q also inhibits calcium-activated large conductance BK potassium channels (KCa1.1) in a concentration and voltage-dependent manner (IC50 ~ 5 nM), in addition to inhibiting Kir3.1/3.2 (GIRK1/GIRK2) heteromultimer potassium channels with a Kd close to 270 nM. Tertiapin-Q can prevent dose-dependent acetylcholine(ACh)-induced atrioventricular blocks in mammalian hearts, as KCNJ3/KCNJ5 channels (also named I(KACh)), are activated by ACh found in mammalian myocytes.
5-trans U-44619 is the trans isomer of the thromboxane receptor agonist U-44619. It inhibits microsomal prostaglandin E2 synthase (mPGES) when used at a concentration of 10 µM.